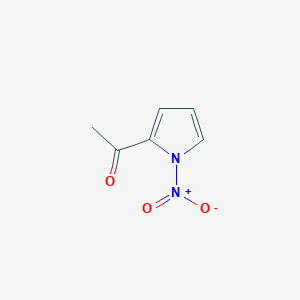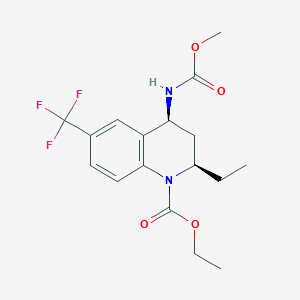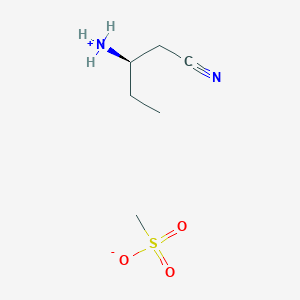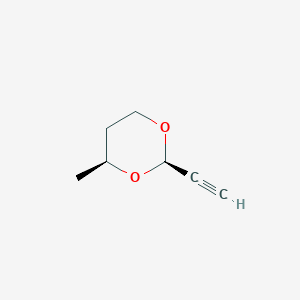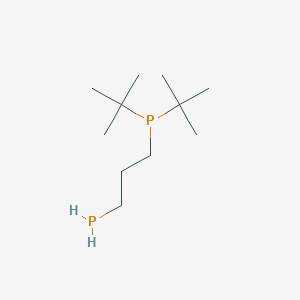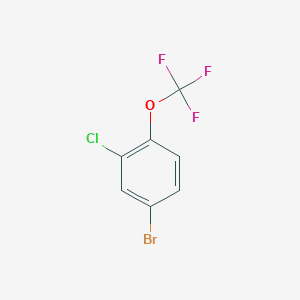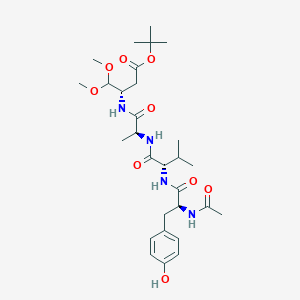
AC-Tyr-val-ala-asp(otbu)-aldehyde-dimethyl acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AC-Tyr-val-ala-asp(otbu)-aldehyde-dimethyl acetal is a synthetic peptide compound. It is composed of a sequence of amino acids: tyrosine, valine, alanine, and aspartic acid, with specific protective groups and functional modifications. This compound is often used in biochemical research, particularly in studies involving enzyme inhibition and protein interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of AC-Tyr-val-ala-asp(otbu)-aldehyde-dimethyl acetal involves several steps:
Peptide Synthesis: The peptide chain is assembled using solid-phase peptide synthesis (SPPS). Each amino acid is sequentially added to the growing chain, with protective groups to prevent unwanted reactions.
Protection and Deprotection: The side chains of the amino acids are protected with groups like tert-butyl (otbu) to prevent side reactions. After the peptide chain is complete, these protective groups are removed.
Functionalization: The aldehyde and dimethyl acetal groups are introduced through specific chemical reactions, often involving reagents like dimethylformamide (DMF) and acetic anhydride.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers and high-throughput purification methods are used to ensure consistency and purity.
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The dimethyl acetal group can be hydrolyzed to form the corresponding aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic conditions, such as hydrochloric acid (HCl), to hydrolyze the acetal group.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Aldehydes.
Aplicaciones Científicas De Investigación
AC-Tyr-val-ala-asp(otbu)-aldehyde-dimethyl acetal is used in various scientific research fields:
Chemistry: As a model compound for studying peptide synthesis and modification.
Biology: Inhibitor studies for enzymes like caspases, which play a role in apoptosis.
Medicine: Potential therapeutic applications in neuroprotection and inflammation reduction.
Industry: Used in the development of biochemical assays and diagnostic tools.
Mecanismo De Acción
The compound exerts its effects primarily through enzyme inhibition. It targets specific enzymes, such as caspase-1, by binding to their active sites and preventing substrate interaction. This inhibition can reduce apoptosis and inflammation, making it useful in neuroprotection and other therapeutic areas.
Comparación Con Compuestos Similares
AC-Tyr-val-ala-asp-chloromethyl ketone: Another peptide inhibitor with similar enzyme inhibition properties.
AC-Tyr-val-ala-asp-aldehyde: A related compound with a simpler structure but similar biological activity.
Uniqueness: AC-Tyr-val-ala-asp(otbu)-aldehyde-dimethyl acetal is unique due to its specific protective groups and functional modifications, which enhance its stability and specificity in biochemical assays.
Propiedades
IUPAC Name |
tert-butyl (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,4-dimethoxybutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46N4O9/c1-16(2)24(33-26(38)21(31-18(4)34)14-19-10-12-20(35)13-11-19)27(39)30-17(3)25(37)32-22(28(40-8)41-9)15-23(36)42-29(5,6)7/h10-13,16-17,21-22,24,28,35H,14-15H2,1-9H3,(H,30,39)(H,31,34)(H,32,37)(H,33,38)/t17-,21-,22-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQDJYPWERONJL-RTRGAHGLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC(C)(C)C)C(OC)OC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(OC)OC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N4O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
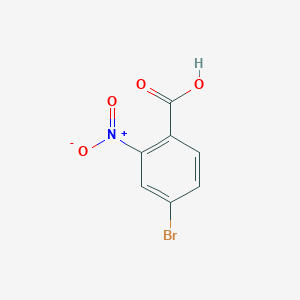
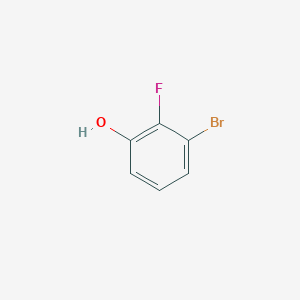
![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)
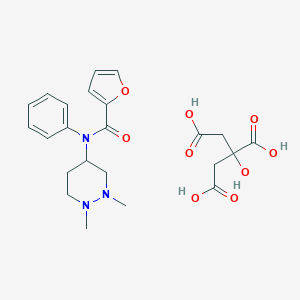
![2-[(Diethylamino)methyl]-4-nitrophenol](/img/structure/B134224.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B134228.png)
![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B134231.png)
![[(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methyl 2,2-dimethylpropanoate](/img/structure/B134236.png)
